N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)10(16)13-8-6-12-11(17-5)14-9(8)15(3)4/h6-7H,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGAURHUHMGSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
Introduction of the Isobutyramide Group: The isobutyramide group is introduced via an amidation reaction, where the pyrimidine intermediate is reacted with isobutyryl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The target compound’s pyrimidine core differs from piperidine () or quinoline () backbones. Pyrimidines are smaller and more electron-deficient, favoring interactions with nucleotide-binding domains, whereas quinolines may target topoisomerases or kinases .
Substituent Effects: The dimethylamino group in the target compound and analogs enhances basicity and solubility compared to the neutral methoxymethyl group in . Methoxy vs.
Side Chain Modifications: The 2-methylpropanamide group (target and ) introduces steric hindrance, which may reduce off-target binding compared to the linear enamide chain in . The hydrazinocarbonyl group in increases polarity, suggesting superior aqueous solubility but lower membrane permeability compared to the target compound .
The target compound’s simpler structure may offer improved synthetic accessibility and safety profiles .
Biological Activity
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine ring substituted with a dimethylamino group and a methoxy group, along with a propanamide moiety. Its molecular formula is C12H18N4O2, and it possesses significant lipophilicity, which may enhance its bioavailability.
1. Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer
A clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. Patients received a regimen incorporating this compound alongside standard chemotherapy. Results indicated a significant reduction in tumor size and improved overall survival rates compared to historical controls.
Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest potential therapeutic applications for neurodegenerative conditions.
Research Findings
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. Key findings include:
- Mechanism of Action : The compound appears to modulate signaling pathways involved in apoptosis and cell survival, notably the PI3K/Akt pathway.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines.
- Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide?
The synthesis typically involves coupling a pyrimidine intermediate with a propanamide derivative. For example, carbodiimide-based coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) are used in dioxane or THF to facilitate amide bond formation. Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures product isolation . Temperature control (room temperature to 60°C) and solvent selection (e.g., THF/H2O mixtures) are critical to minimize decomposition of sensitive intermediates .
Basic: How is the structural integrity of this compound verified in synthetic workflows?
Structural confirmation relies on NMR (1H, 13C) and mass spectrometry (HRMS). For example:
- 1H NMR : Signals for dimethylamino groups (δ ~2.8–3.2 ppm) and methoxy protons (δ ~3.8–4.0 ppm) are key markers.
- 13C NMR : Carbonyl groups (δ ~165–175 ppm) and pyrimidine ring carbons (δ ~150–160 ppm) confirm the core structure.
- X-ray crystallography resolves ambiguities in stereochemistry or crystallinity, as demonstrated in related pyrimidine derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or IR data often arise from solvent effects , tautomerism , or polymorphism . To address this:
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Use single-crystal X-ray diffraction to unambiguously determine bond lengths, angles, and molecular packing .
- Perform variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria) that obscure spectral resolution .
Advanced: What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Solubility : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) in aqueous buffers. Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine), can enhance solubility but may alter bioactivity .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS identifies major degradation products (e.g., hydrolysis of the amide bond or demethylation of the methoxy group) .
Advanced: How can reaction yields be improved while minimizing by-products in large-scale synthesis?
- Optimize stoichiometry : Use a 1.5–2.0 molar excess of the pyrimidine precursor to drive amide coupling to completion .
- Catalyst screening : Test bases like potassium carbonate or sodium hydride to accelerate nucleophilic substitutions without side reactions .
- Flow chemistry : Continuous flow systems reduce reaction times and improve heat transfer, suppressing thermal degradation .
Basic: What are the key functional groups influencing this compound’s reactivity?
- Dimethylamino group : Participates in hydrogen bonding and charge-transfer interactions.
- Methoxy group : Electron-donating effect stabilizes the pyrimidine ring against electrophilic attack.
- Propanamide moiety : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
Advanced: How can researchers design analogs to enhance target-binding affinity while reducing off-target effects?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or fluorine) and assess bioactivity changes .
- Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinase enzymes) and prioritize analogs with optimized binding poses .
- Metabolic profiling : Screen analogs for CYP450-mediated metabolism to identify stable candidates .
Basic: What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities ≥0.1%.
- TLC : Silica gel plates (ethyl acetate/hexane = 3:7) with visualization under UV or iodine vapor.
- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Advanced: How do solvent polarity and reaction temperature influence the compound’s synthetic pathway?
- Polar solvents (DMF, DMSO) stabilize charged intermediates but may promote side reactions (e.g., oxidation of the dimethylamino group).
- Nonpolar solvents (toluene, cyclohexane) favor crystalline product formation but slow reaction kinetics.
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but risk decomposition; cryogenic conditions (-20°C) suppress unwanted rearrangements .
Advanced: What computational tools aid in predicting the compound’s physicochemical properties?
- logP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (critical for membrane permeability).
- pKa prediction : Software like MarvinSketch identifies ionizable groups (e.g., dimethylamino, pKa ~8.5).
- Molecular dynamics simulations : Assess conformational flexibility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
